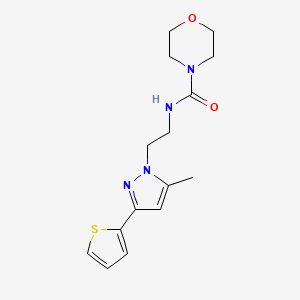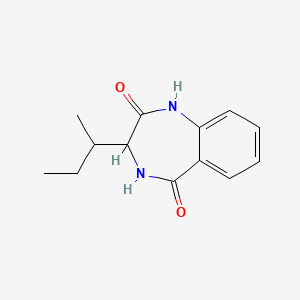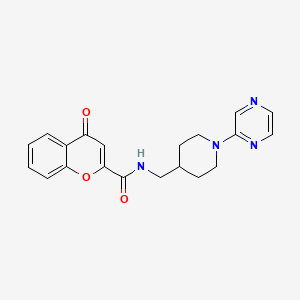![molecular formula C16H11Cl2F3N4O2 B2987277 6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione CAS No. 303986-12-1](/img/structure/B2987277.png)
6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinoxalinedione derivative with a pyridinylaminoethyl group at the 1-position and a chlorine atom at the 6-position. Quinoxalinediones are a class of compounds that have been studied for their potential biological activities . The trifluoromethyl group on the pyridine ring could potentially enhance the compound’s lipophilicity, which might affect its biological activity .
Molecular Structure Analysis
The compound contains several functional groups, including a quinoxalinedione ring, a pyridine ring, and a trifluoromethyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various types of reactions, including cross-coupling reactions and radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could enhance the compound’s lipophilicity .Applications De Recherche Scientifique
Photovoltaic Properties
Quinoline derivatives have been studied for their photovoltaic properties, indicating their potential use in organic-inorganic photodiode fabrication. For instance, specific quinoline derivatives have demonstrated rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their suitability as photodiodes. The presence of chlorophenyl substitution groups has been found to improve diode parameters, highlighting the importance of molecular modification in enhancing photovoltaic performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The structural and optical properties of quinoline derivatives thin films have also been a subject of investigation, revealing that these compounds, when in thin film form, show promising optical characteristics. Studies have determined the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength of these films, providing valuable data for their application in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Reactions
Research into the synthesis and reactions of quinoxaline derivatives has yielded valuable methodologies for producing various biologically and industrially relevant molecules. For example, studies on the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides explore the reactions and transformations of these compounds, laying the groundwork for the development of new materials and drugs (Kotovskaya, Perova, Charushin, & Chupakhin, 1999).
Antibacterial Activity
The exploration of quinoxaline derivatives for their antibacterial activity is another significant area of research. New derivatives of 1,4-di-N-oxides of quinoxaline have been synthesized and tested for their antibacterial properties, showing that certain compounds exhibit high antibacterial activity. This research has implications for developing new antibiotics and antibacterial agents (Glushkov, Vozyakova, Adamskaya, Aleinikova, Radkevich, Shepilova, Padeĭskaya, & Gus’kova, 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N4O2/c17-9-1-2-12-11(6-9)24-14(26)15(27)25(12)4-3-22-13-10(18)5-8(7-23-13)16(19,20)21/h1-2,5-7H,3-4H2,(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYYEYCDKIAZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B2987197.png)

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2987203.png)






![7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987216.png)
